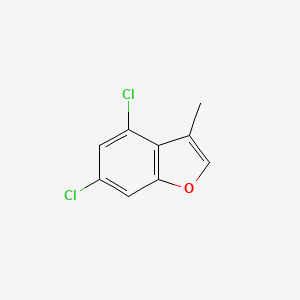

4,6-Dichloro-3-methylbenzofuran

Description

Overview of the Benzofuran (B130515) Core Structure and its Significance in Organic Synthesis

The benzofuran scaffold, a fusion of benzene (B151609) and furan (B31954) rings, is a fundamental building block in the synthesis of a multitude of organic compounds. acs.orgnih.gov First synthesized by Perkin in 1870, this heterocyclic ring has since been incorporated into a diverse range of applications. acs.orgnih.gov Its prevalence in natural products, particularly in the Moraceae family and furocoumarins, underscores its medicinal importance. nih.gov For instance, compounds containing the benzofuran nucleus have been investigated for their potential in treating diseases like diabetes, psoriasis, and cancer. nih.govresearchgate.net The versatility of the benzofuran ring makes it a valuable target for synthetic chemists, who continuously devise new methods for its construction and modification. acs.orgnih.gov

The synthesis of benzofuran derivatives can be achieved through various strategies, including transition-metal-catalyzed reactions and acid- or base-promoted cyclizations. nih.govnih.gov These methods often involve the formation of the furan ring onto a pre-existing benzene derivative or the construction of the entire bicyclic system. Common starting materials include phenols and α-haloketones, which can undergo reactions like O-alkylation followed by intramolecular cyclization. nih.gov The development of efficient and regioselective synthetic routes is crucial for accessing a wide range of substituted benzofurans with tailored properties. researchgate.netorganic-chemistry.org

The Strategic Role of Halogenation in Modulating Benzofuran Chemical Properties and Reactivity

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the benzofuran structure, is a powerful tool for modifying the chemical properties and reactivity of these compounds. chempedia.inforsc.org The position and nature of the halogen substituent can significantly influence the electron distribution within the molecule, thereby affecting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org

For instance, halogenation can alter the acidity of protons on the benzofuran ring, influence the regioselectivity of subsequent reactions, and provide a handle for further functionalization through cross-coupling reactions. researchgate.netorganic-chemistry.org The bromination of benzofuran and its derivatives, for example, has been shown to proceed through the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.org This highlights the mechanistic intricacies involved in the halogenation of this heterocyclic system.

Furthermore, halogenated benzofurans are important intermediates in the synthesis of more complex molecules. researchgate.net The presence of a halogen atom allows for the introduction of various other functional groups via reactions such as Suzuki, Stille, and Sonogashira couplings, thus expanding the chemical space accessible from a single halogenated precursor. organic-chemistry.orgrsc.org

Positioning of 4,6-Dichloro-3-methylbenzofuran within the Halogenated Benzofuran Class

This compound is a specific member of the halogenated benzofuran class, distinguished by the presence of two chlorine atoms at positions 4 and 6 of the benzene ring and a methyl group at position 3 of the furan ring. americanelements.com This particular substitution pattern dictates its unique chemical identity and reactivity.

The chlorine atoms, being electron-withdrawing groups, are expected to decrease the electron density of the benzene ring, potentially influencing its susceptibility to further electrophilic substitution. The methyl group at the 3-position can also direct the regioselectivity of certain reactions. The synthesis of this compound and its derivatives can be approached through various synthetic routes, often involving the condensation of appropriately substituted phenols and ketones or through the modification of other benzofuran precursors. researchgate.net The study of this compound and its reactions provides valuable insights into the broader field of halogenated benzofuran chemistry and its potential applications.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C9H6Cl2O |

| Molecular Weight | 201.05 g/mol |

| Appearance | Solid, Liquid |

| IUPAC Name | 4,6-dichloro-3-methyl-1-benzofuran |

| CAS Number | 81078-72-0 |

Table compiled from American Elements. americanelements.com

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXOZFFMGRBBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 3 Methylbenzofuran and Analogues

Retrosynthetic Analysis Approaches for the Dichloro-methylbenzofuran Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the 4,6-dichloro-3-methylbenzofuran scaffold, several disconnection approaches can be envisioned.

A primary disconnection strategy involves breaking the bonds of the furan (B31954) ring, specifically the C-O and C-C bonds. This leads to two main retrosynthetic pathways:

Disconnection of the C(2)-C(3) and C(3a)-O bonds: This approach suggests a precursor such as a substituted phenol (B47542) and a component that can provide the C2 and C3 atoms of the furan ring. For instance, a 3,5-dichlorophenol (B58162) could be a key starting material, which would then be reacted with a suitable three-carbon synthon to construct the furan ring.

Disconnection of the C(7a)-C(2) and C(3)-O bonds: This alternative pathway points towards a precursor where the furan ring is formed through an intramolecular cyclization. A potential starting point could be an ortho-alkynylphenol derivative, where the chloro and methyl substituents are already in place on the aromatic ring.

Another major retrosynthetic strategy involves keeping the benzofuran (B130515) core intact and introducing the chloro and methyl substituents at a later stage. This approach would start with a simpler benzofuran derivative, such as 3-methylbenzofuran (B1293835), followed by regioselective halogenation. The feasibility of this approach heavily relies on the directing effects of the existing substituents on the benzofuran ring.

Direct Halogenation Strategies on Pre-formed Benzofuran Rings

The direct halogenation of a pre-formed benzofuran ring presents a straightforward route to halogenated derivatives. However, the regioselectivity of this electrophilic substitution is a critical aspect to consider.

Regioselective Electrophilic Halogenation Mechanisms at Furan and Benzene (B151609) Moieties

Electrophilic aromatic substitution on benzofuran can occur on either the furan or the benzene ring. The furan ring is generally more reactive towards electrophiles than the benzene ring. stackexchange.comechemi.com The reaction proceeds through the formation of a sigma complex (arenium ion) intermediate. stackexchange.com

Attack at the furan ring: Electrophilic attack at the C2 or C3 position of the furan ring is generally favored. Attack at the C2 position leads to a more stable carbocation intermediate where the positive charge can be delocalized over the benzene ring, similar to a benzylic carbocation. stackexchange.comechemi.com Attack at the C3 position can be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com

Attack at the benzene ring: Halogenation of the benzene ring typically requires harsher conditions and the presence of a Lewis acid catalyst. libretexts.org The positions of substitution (C4, C5, C6, C7) are influenced by the directing effects of the fused furan ring and any other existing substituents.

Studies on the bromination of benzofuran and its methyl derivatives have shown the formation of adducts between the halogen and the benzofuran, which then decompose to yield the halogenated products. rsc.org

Influence of Existing Substituents on Halogenation Selectivity and Yield

The presence of substituents on the benzofuran ring plays a crucial role in directing the position of further electrophilic substitution and influencing the reaction yield.

Activating and Deactivating Groups: Electron-donating groups (activating groups) increase the electron density of the ring, making it more susceptible to electrophilic attack and generally directing substitution to the ortho and para positions relative to the substituent. libretexts.org Conversely, electron-withdrawing groups (deactivating groups) decrease the ring's reactivity. libretexts.org

The Methyl Group at C3: The methyl group at the C3 position of this compound is an electron-donating group. In the context of a pre-formed 3-methylbenzofuran, this group would activate the ring towards electrophilic substitution.

Halogen Substituents: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org In the case of targeting this compound via direct halogenation of 3-methylbenzofuran, the first chlorine atom would influence the position of the second chlorination. The directing effects of both the methyl group and the first chlorine atom would need to be considered to achieve the desired 4,6-disubstitution pattern. The interplay of these directing effects can be complex and may lead to a mixture of isomers, potentially lowering the yield of the desired product.

Research on the influence of substituents on halogen bonding has shown that electron-withdrawing groups generally strengthen the interaction. nih.govresearchgate.net While this pertains to halogen bonding rather than electrophilic halogenation, it highlights the electronic impact of substituents on the halogen atom itself.

Construction of the Benzofuran Core with Pre-installed Halogen and Methyl Groups

An alternative and often more regioselective approach involves constructing the benzofuran ring from precursors that already contain the desired halogen and methyl groups. Transition metal-catalyzed reactions are particularly powerful for this purpose. nih.gov

Transition Metal-Catalyzed Annulation Reactions

Transition metals, especially palladium, have been extensively used to catalyze the formation of the benzofuran nucleus. nih.gov These methods often involve the intramolecular cyclization of appropriately substituted precursors.

Palladium-Catalyzed Coupling and Cyclization Methodologies

Palladium-catalyzed reactions offer a versatile toolkit for the synthesis of substituted benzofurans. researchgate.netmdpi.comnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key method for synthesizing benzofuran precursors. organic-chemistry.org A common strategy involves the coupling of a substituted 2-iodophenol (B132878) with a terminal alkyne. nih.govresearchgate.netresearchgate.net The resulting 2-alkynylphenol can then undergo intramolecular cyclization to form the benzofuran ring. To synthesize this compound, a 2-iodo-3,5-dichlorophenol could be coupled with propyne (B1212725). The subsequent cyclization would yield the target molecule. One-pot procedures that combine the Sonogashira coupling and cyclization have been developed to improve efficiency. nih.govacs.org

Heck Reaction/Oxidative Cyclization: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. researchgate.net An intramolecular Heck reaction can be used to construct the benzofuran ring. nih.gov A more recent development is the direct oxidative Heck cyclization, also known as the Fujiwara-Moritani reaction, which couples an unfunctionalized arene directly with an olefin, avoiding the need for pre-halogenation of the substrate. caltech.edunih.govpitt.edu This oxidative cyclization proceeds via a palladium(II)-catalyzed C-H activation mechanism. caltech.educancer.govepa.gov For the synthesis of a dichloromethylbenzofuran, this could involve the intramolecular cyclization of a substituted allyl phenyl ether.

The following table summarizes the key palladium-catalyzed reactions for benzofuran synthesis:

| Reaction Name | Key Reactants | Catalyst System | Description |

| Sonogashira Coupling followed by Cyclization | 2-Iodophenol, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Forms a C-C bond between the phenol and alkyne, followed by intramolecular cyclization to the benzofuran. organic-chemistry.orgnih.gov |

| Intramolecular Heck Reaction | Aryl Halide tethered to an Alkene | Pd(0) catalyst | Intramolecular coupling of an aryl halide with an alkene to form the heterocyclic ring. nih.govresearchgate.net |

| Oxidative Heck Cyclization (Fujiwara-Moritani) | Arene, Alkene | Pd(II) catalyst, Oxidant | Direct coupling of an unfunctionalized arene with an alkene via C-H activation, followed by cyclization. caltech.edunih.gov |

Copper-Mediated Cyclization Processes

Copper catalysis is a versatile tool for the formation of C-O bonds in benzofuran synthesis. One prominent method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.orgrsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org The reaction proceeds through a sequential nucleophilic addition of a phenol to an alkyne, followed by an oxidative cyclization. rsc.orgrsc.org A wide range of phenols and alkynes can be utilized in this transformation. rsc.org For the synthesis of a this compound analogue, one could envision reacting 3,5-dichlorophenol with propyne or a related 1-alkyne in the presence of a copper catalyst and an oxidant like molecular oxygen.

A plausible mechanism involves the initial copper-promoted nucleophilic addition of the phenol to the alkyne, forming a vinyl ether intermediate. rsc.org Subsequent intramolecular C-H functionalization of the aromatic ring, facilitated by the copper catalyst, leads to the cyclized product. rsc.org

Table 1: Copper-Mediated Synthesis of Polysubstituted Benzofurans from Phenols and Alkynes

| Phenol Reactant | Alkyne Reactant | Catalyst/Conditions | Product | Yield | Reference |

| Phenol | 1,2-Diphenylethyne | Cu(OTf)₂, ZnCl₂, PhNO₂ | 2,3-Diphenylbenzofuran | Moderate | rsc.org |

| Substituted Phenols | Various Alkynes | Copper Catalyst, O₂ | Polysubstituted Benzofurans | Moderate to Good | rsc.org |

Nickel-Catalyzed Intramolecular Nucleophilic Addition

Nickel catalysis provides an effective method for the intramolecular cyclization of 2-aryloxy ketones to form benzofurans. Specifically, the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the synthesis of benzofuran derivatives. organic-chemistry.org This reaction demonstrates good tolerance for various functional groups on the aromatic rings. organic-chemistry.org In a hypothetical synthesis of this compound, a suitable precursor would be 1-(4,6-dichlorophenoxy)propan-2-one, which could undergo intramolecular cyclization.

The reaction is typically carried out using a nickel catalyst, such as a combination of a nickel salt and a ligand, in the presence of a reducing agent. organic-chemistry.org The proposed mechanism involves the reduction of a Ni(II) salt to Ni(0), which then undergoes oxidative addition to the aryl halide. This is followed by intramolecular nucleophilic addition of the resulting organonickel species to the ketone carbonyl, and subsequent steps to afford the benzofuran product. organic-chemistry.org

Table 2: Nickel-Catalyzed Intramolecular Cyclization of Aryl Halides to Ketones

| Substrate | Catalyst System | Solvent/Temp | Product | Yield | Reference |

| 2-(2-Iodophenoxy)-1-phenylethanone | Ni(OTf)₂ or Ni(dppp)₂Cl₂ with 1,10-phenanthroline, Zn powder | MeCN, 110°C | 2-Phenylbenzofuran | Moderate to Good | organic-chemistry.org |

| Various substituted aryl halides and ketones | Ni(OTf)₂/1,10-Phen | MeCN, 110°C | Substituted benzofurans | Moderate | organic-chemistry.org |

Ruthenium-Catalyzed Dehydrative C-H Alkylation and Annulation

Ruthenium-catalyzed reactions have emerged as powerful tools for C-H functionalization. A mild Ru(II)-catalyzed direct coupling of N-phenoxypivalamides with internal alkynes has been developed to generate benzofurans in moderate to high yields. rsc.org This method utilizes an oxidizing directing group. For the synthesis of this compound, a potential starting material could be an N-(4,6-dichlorophenoxy)pivalamide, which would be reacted with an appropriate alkyne.

Metal-Free and Organocatalytic Cyclization Strategies

Metal-free and organocatalytic methods provide valuable alternatives to transition-metal catalysis, often avoiding issues of metal contamination in the final products.

Hypervalent Iodine Reagent-Mediated Oxidative Cyclizations

Hypervalent iodine reagents are effective mediators for the oxidative cyclization of various substrates to form benzofurans. One such method involves the cyclization of o-hydroxystilbenes into 2-arylbenzofurans using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549). cardiff.ac.ukorganic-chemistry.org This metal-free approach provides good to excellent yields of the cyclized products. cardiff.ac.uk The reaction can also be performed in a catalytic manner with 10 mol% of (diacetoxyiodo)benzene in the presence of a co-oxidant. organic-chemistry.org To synthesize a 3-methylbenzofuran analogue, an o-allylphenol derivative could be a suitable precursor for a similar oxidative cyclization.

The mechanism is believed to involve the activation of the phenolic oxygen or the double bond by the hypervalent iodine reagent, which facilitates the intramolecular cyclization.

Table 3: Hypervalent Iodine-Mediated Oxidative Cyclization

| Substrate | Reagent/Catalyst | Solvent | Product | Yield | Reference |

| o-Hydroxystilbenes | (Diacetoxyiodo)benzene | Acetonitrile | 2-Arylbenzofurans | Good to Excellent | cardiff.ac.uk |

| o-Hydroxystilbenes | 10 mol% PhI(OAc)₂, m-CPBA | - | 2-Arylbenzofurans | Good to Excellent | organic-chemistry.org |

Base-Catalyzed Condensation and Cyclodehydration Reactions

Base-catalyzed methods offer a straightforward approach to benzofuran synthesis. The cyclodehydration of α-phenoxy ketones can be promoted by strong acids, but base-promoted cyclizations are also known. researchgate.net A novel base-promoted synthesis of benzofurans from o-alkynylphenols has been reported, which proceeds in good yields. nih.gov This method is palladium and copper-free and avoids the use of expensive or air-sensitive reagents. nih.gov The reaction conditions are relatively mild, typically involving a base like cesium carbonate in a solvent such as DMF at elevated temperatures. nih.gov For the synthesis of this compound, 2-(prop-1-yn-1-yl)-4,6-dichlorophenol would be a suitable starting material.

Table 4: Base-Catalyzed Cyclization of o-Alkynylphenols

| Substrate | Base/Solvent | Temperature | Product | Yield | Reference |

| 2-(Phenylethynyl)phenol | Cs₂CO₃ / DMF | 60 °C | 2-Phenylbenzofuran | Good | nih.gov |

| Various o-alkynylphenols | Cs₂CO₃ / DMF | 60 °C | Substituted benzofurans | Moderate to Good | nih.gov |

Boron Tribromide-Promoted Cyclization of o-(1-alkynyl)anisoles

Boron tribromide (BBr₃) is a versatile reagent that can promote the cyclization of o-(1-alkynyl)anisoles to form benzofurans. gvsu.edu This reaction is interesting as it competes with the expected ether cleavage reaction. gvsu.edu Computational and experimental studies have shed light on the mechanism of this transformation. While BBr₃ is known for cleaving ethers, under certain conditions, it facilitates the cyclization to the benzofuran ring system. gvsu.edu The reaction of BCl₃ with o-alkynyl-anisoles can also lead to borylative cyclization, forming C3-borylated benzofurans, which are versatile synthetic intermediates. d-nb.info However, in some cases, trans-haloboration can be a competing pathway. d-nb.info To synthesize this compound, one could start with 1,3-dichloro-5-methoxy-2-(prop-1-yn-1-yl)benzene and treat it with BBr₃.

The propensity for cyclization versus ether cleavage or haloboration is influenced by the substituents on the aromatic ring and the alkyne. d-nb.info

Isocyanide-Mediated Reductive Cyclizations

Isocyanide-mediated reductive cyclization represents a notable strategy for the formation of the benzofuran core. This method often involves the palladium-catalyzed reductive cyclization of specific precursors. A key example is the 5-exo-dig cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols. organic-chemistry.org This reaction proceeds with high substrate scope and is not sensitive to air, yielding 2-alkyl or 2-benzyl benzofurans in excellent yields. organic-chemistry.org The process is mediated by an isocyanide, which facilitates the reductive cyclization pathway.

Another approach involves a scandium triflate-mediated [4+1] cycloaddition of an isocyanide with o-quinone methides, which are generated in situ from o-hydroxybenzhydryl alcohols. researchgate.net This method is characterized by its atom-economical reaction conditions. researchgate.net While not a reductive cyclization in the same vein as the palladium-catalyzed example, it showcases the utility of isocyanides in constructing the benzofuran skeleton through a cyclization process.

Samarium diiodide (SmI2) has also been employed as a mediating agent in radical cyclizations to form benzofuran derivatives on a solid support, representing another form of reductive cyclization. acs.org

Methylation Strategies on Benzofuran Precursors or Derivatives

The introduction of a methyl group onto the benzofuran scaffold can be achieved at various stages of the synthesis, either on a precursor molecule or on the benzofuran ring itself.

One common strategy involves the use of methylated starting materials. For instance, the synthesis of 3-methylbenzofuran derivatives has been accomplished using precursors that already contain the methyl group. nih.gov Similarly, 2,3-dimethylnaphtho[1,2-b]furan has been synthesized, indicating that multiple methyl groups can be incorporated. mdpi.com

Post-synthetic methylation of a benzofuran derivative is another viable route. For example, methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate can be synthesized, and subsequently, the ester can be hydrolyzed to the corresponding carboxylic acid, demonstrating that the methyl group at position 2 is stable to these transformations. nih.gov

The following table summarizes different methylated benzofuran derivatives and the synthetic context.

| Compound Name | Synthetic Context | Reference |

| 2-Alkyl/benzyl benzofurans | Isocyanide-mediated Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols. | organic-chemistry.org |

| 3-Methylbenzofuran derivatives | Synthesis and biological assessment as potential anticancer agents. | nih.gov |

| 2,3-Dimethylnaphtho[1,2-b]furan | Synthesized from phenols and α-haloketones. | mdpi.com |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | Synthesized and used as a precursor for other derivatives. | nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Atom Economy

The synthesis of substituted benzofurans can be accomplished through numerous routes, each with its own merits regarding efficiency, regioselectivity, and atom economy.

Regioselectivity: The control of substituent placement on the benzofuran ring is a critical aspect of synthetic design. Several methodologies have been developed to achieve high regioselectivity. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups allows for the regioselective preparation of benzofuranones with predictable substitution patterns. oregonstate.edunih.govacs.org This method avoids the formation of regioisomeric mixtures, which can be a challenge in classical condensation reactions. oregonstate.eduacs.org Similarly, a one-step synthesis from phenols and α-haloketones has been shown to exhibit high levels of regioselectivity. mdpi.com

Atom Economy: Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Syntheses that involve addition and cyclization reactions tend to have higher atom economy than those that rely on protecting groups or generate significant byproducts. Visible-light-promoted, catalyst-free cyclizations of 1,6-enynes represent an atom-economic approach to benzofuran synthesis. nih.gov Isocyanide-mediated reactions can also be designed to be atom-economical. researchgate.net

The following table provides a comparative overview of different synthetic aspects.

| Synthetic Aspect | Key Methodologies | Advantages | References |

| Efficiency | Transition metal (Pd, Cu) catalysis, One-pot reactions | Good to excellent yields, reduced purification steps | acs.orgnih.gov |

| Regioselectivity | Reaction of 3-hydroxy-2-pyrones with nitroalkenes, Phenol and α-haloketone condensation | Predictable substitution patterns, avoidance of isomeric mixtures | mdpi.comoregonstate.edunih.govacs.org |

| Atom Economy | Visible-light-promoted cyclizations, Isocyanide-mediated reactions | High incorporation of starting material atoms into the product | researchgate.netnih.gov |

Chemical Reactivity and Transformation Pathways of 4,6 Dichloro 3 Methylbenzofuran

Reactivity of the Benzene (B151609) Ring: Electrophilic Aromatic Substitution

The benzene ring of 4,6-dichloro-3-methylbenzofuran, while part of an aromatic system, is generally deactivated towards electrophilic aromatic substitution (EAS). libretexts.org This deactivation stems from the electron-withdrawing inductive effects of the two chlorine atoms and the fused furan (B31954) ring. uci.edu Halogens are known to be deactivating yet ortho-, para-directing. libretexts.orguci.edu However, in this specific molecule, the positions ortho and para to the chlorine atoms are either occupied or sterically hindered.

Electrophilic attack on the benzene ring is a challenging transformation. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, typically require harsh conditions and a strong acid catalyst to proceed. masterorganicchemistry.commasterorganicchemistry.com The electrophile, E+, attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comminia.edu.eg This step is generally the rate-determining step of the reaction. masterorganicchemistry.com A base then removes a proton from the intermediate, restoring aromaticity and yielding the substitution product. masterorganicchemistry.com

For this compound, the possible positions for electrophilic attack on the benzene ring are C5 and C7. The directing effects of the substituents (two chloro groups and the fused furan ring) would need to be considered to predict the regioselectivity of such a reaction.

Reactivity of the Furan Ring: Electrophilic Substitution at C-2 and Addition Reactions at the 2,3-Positions

The furan moiety within the benzofuran (B130515) system is inherently electron-rich and thus more susceptible to electrophilic attack than the deactivated benzene ring. researchgate.net The C-2 position of the furan ring is particularly reactive towards electrophiles. researchgate.net

However, in this compound, the C-2 position is unsubstituted, making it a likely site for electrophilic substitution. Reactions such as Vilsmeier-Haack formylation (using phosphoryl chloride and dimethylformamide) or Friedel-Crafts acylation could potentially introduce functional groups at this position under appropriate conditions.

Addition reactions across the 2,3-double bond of the furan ring are also a possibility, especially under conditions that favor the disruption of the furan's aromaticity. For instance, oxidation reactions can lead to the formation of epoxides across the 2,3-double bond, which can then undergo further transformations. mdpi.com The study of the oxidation of substituted 2,3-benzofurans has shown the formation of reactive epoxides that can be further oxidized to yield ring-opening products. mdpi.com

Transformations Involving Halogen Substituents

The two chlorine atoms on the benzene ring at positions 4 and 6 offer opportunities for further functionalization through substitution and coupling reactions.

Nucleophilic Aromatic Substitution at Chlorine-Bearing Positions

Studies on related chlorinated benzofuroxan (B160326) systems have shown that nucleophilic substitution of a chlorine atom can occur, driven by the electron-withdrawing nature of the fused heterocyclic ring. mdpi.comnih.gov In the case of 4,6-dichloro-5-nitrobenzofuroxan, selective substitution of the chlorine at C-4 by nitrogen nucleophiles was observed. mdpi.com This suggests that under specific conditions, one or both chlorine atoms in this compound could potentially be displaced by strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira involving C-Cl bonds)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have enabled their use in various coupling reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgyoutube.com The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of appropriate ligands, such as bulky phosphines, is often crucial for the successful coupling of aryl chlorides. libretexts.org It is plausible that this compound could undergo selective or double Suzuki-Miyaura coupling at the C-4 and/or C-6 positions with various boronic acids to introduce new aryl or alkyl groups. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov Similar to the Suzuki-Miyaura reaction, the reactivity of aryl chlorides can be challenging, but suitable catalytic systems can facilitate the transformation. organic-chemistry.org This would allow for the introduction of alkynyl moieties at the chlorinated positions of the benzofuran core.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-6-chloro-3-methylbenzofuran |

| Suzuki-Miyaura | Alkylboronic acid | 4-Alkyl-6-chloro-3-methylbenzofuran |

| Sonogashira | Terminal alkyne | 4-Alkynyl-6-chloro-3-methylbenzofuran |

| Suzuki-Miyaura (double) | 2 eq. Arylboronic acid | 4,6-Diaryl-3-methylbenzofuran |

| Sonogashira (double) | 2 eq. Terminal alkyne | 4,6-Dialkynyl-3-methylbenzofuran |

Reactions of the Methyl Group: Functionalization and Derivatization

The methyl group at the C-3 position is a potential site for various functionalization reactions. Its reactivity is influenced by its position on the electron-rich furan ring.

One common transformation is radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This would lead to the formation of a 3-(halomethyl)benzofuran derivative, which is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation of the methyl group to an aldehyde or a carboxylic acid is another possibility. This could be achieved using various oxidizing agents, although careful selection of reagents would be necessary to avoid oxidation of the benzofuran ring itself.

Condensation reactions involving the methyl group are also conceivable. For instance, deprotonation of the methyl group with a strong base could generate a carbanion that can then react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds.

Oxidative Transformations of the Benzofuran System

The benzofuran ring system is susceptible to oxidative transformations, which can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.com The oxidation of benzofurans can proceed via the formation of a reactive epoxide at the 2,3-double bond. mdpi.com This epoxide can then rearrange or be further oxidized, potentially leading to ring-opened products like keto esters. mdpi.com

Biomimetic oxidation studies on benzofurans using hydrogen peroxide and manganese(III) porphyrin catalysts have demonstrated the conversion of benzofuran to salicylaldehyde. mdpi.com The use of other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMD) has also been reported to yield various oxidation products. mdpi.com The presence of substituents on the benzofuran ring, such as the chloro and methyl groups in this compound, would likely influence the outcome of such oxidative transformations. mdpi.comacs.org

Reductive Transformations

Reductive transformations of this compound can selectively target the furan ring or the chloro substituents, offering pathways to dihydrobenzofurans or dehalogenated products.

The selective hydrogenation of the furan ring in benzofuran derivatives, while preserving the aromaticity of the benzene ring, is a valuable transformation for accessing dihydrobenzofurans. These motifs are present in numerous bioactive molecules. mdpi.com

Research has demonstrated the successful selective hydrogenation of various benzofuran derivatives using ruthenium nanoparticles supported on a Lewis acid-modified ionic liquid phase (Ru@SILP-[ZnCl4]2−). mdpi.com In this system, benzofurans with a methyl group at the 3-position were hydrogenated to the corresponding dihydrobenzofurans in good yields. mdpi.com The presence of the methyl group on the furan ring can present a steric challenge, potentially making the hydrogenation slightly more difficult compared to unsubstituted benzofuran. mdpi.com However, by adapting the reaction conditions, high yields can still be achieved.

The table below summarizes the results for the selective hydrogenation of relevant benzofuran derivatives, highlighting the influence of the methyl substituent.

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzofuran | 2,3-Dihydrobenzofuran | >90 |

| 3-Methylbenzofuran (B1293835) | 2,3-Dihydro-3-methylbenzofuran | 75 |

The catalyst system not only promotes the selective hydrogenation of the furan moiety but the Lewis acidic component also appears to accelerate this process while hindering the hydrogenation of the benzene ring. mdpi.com

Reductive dehalogenation offers a method to remove the chlorine atoms from the this compound backbone. This can be achieved through various catalytic methods, including hydrodechlorination. While specific studies on the dehalogenation of this compound are limited, general strategies for the dehalogenation of chloroaromatics can be considered.

Catalytic hydrodechlorination often employs transition metal catalysts, such as those based on palladium or rhodium, in the presence of a hydrogen source. rsc.org For instance, a homogeneous rhodium catalyst system has been shown to be effective for the hydrodechlorination of chloroaromatics to the corresponding hydrocarbons, which can then be further hydrogenated to saturated cyclic compounds in situ. rsc.org Such a process could potentially convert this compound to 3-methyldihydrobenzofuran or even 3-methyl-octahydrobenzofuran depending on the reaction conditions.

Another approach is hydrolytic dehalogenation, which has been observed in biological systems where enzymes catalyze the replacement of a chlorine atom with a hydroxyl group. nih.govfrontiersin.org While this is a biological process, it points to the chemical possibility of nucleophilic substitution of the chlorine atoms under certain conditions.

Mechanistic Investigations of Key Transformations: Reaction Kinetics and Thermodynamics

Understanding the mechanisms, kinetics, and thermodynamics of the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

For DDQ-mediated reactions, kinetic studies on the electron self-exchange between DDQ and its radical anion have been performed using EPR-line-broadening effects. rsc.org These studies revealed that the rate constants are influenced by solvent dynamics, suggesting an adiabatic reaction behavior. rsc.org The reaction between DDQ and a substrate like this compound is initiated by the formation of a charge-transfer complex, and the rate of the subsequent hydride or electron transfer would be a key kinetic parameter.

The selective hydrogenation of the furan ring is a thermodynamically favored process. The kinetics of this reaction are highly dependent on the catalyst used. The ruthenium nanoparticle system mentioned previously demonstrates high activity, which is attributed to the well-dispersed nature of the nanoparticles and the promotional effect of the Lewis acidic support. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloro 3 Methylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 4,6-dichloro-3-methylbenzofuran is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons and the methyl group protons will resonate in characteristic regions of the spectrum, with their chemical shifts and coupling patterns providing crucial structural information.

The predicted ¹H NMR data in a standard deuterated solvent like CDCl₃ are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.55 | Quartet (q) | 1.1 |

| H-5 | 7.30 | Doublet (d) | 1.8 |

| H-7 | 7.15 | Doublet (d) | 1.8 |

| 3-CH₃ | 2.35 | Doublet (d) | 1.1 |

Analysis of Predicted ¹H NMR Data:

H-2 (δ 7.55, q): This signal, predicted to be a quartet, is assigned to the proton at the 2-position of the benzofuran (B130515) ring. The downfield shift is characteristic of a proton attached to a furan (B31954) ring, which is part of a larger aromatic system. The fine splitting into a quartet is due to a small four-bond coupling with the protons of the methyl group at the 3-position (a ⁴J coupling).

H-5 (δ 7.30, d): This signal is assigned to the proton at the 5-position on the benzene (B151609) ring. Its chemical shift is influenced by the adjacent chlorine atom at the 6-position. The signal is expected to appear as a doublet due to coupling with the H-7 proton (a meta-coupling, ⁴J).

H-7 (δ 7.15, d): This signal corresponds to the proton at the 7-position. It is predicted to be a doublet due to its coupling with the H-5 proton. The presence of the neighboring chlorine atom at the 6-position and the furan ring fusion both contribute to its specific chemical shift.

3-CH₃ (δ 2.35, d): This upfield signal is assigned to the protons of the methyl group at the 3-position. The chemical shift is typical for a methyl group attached to a double bond within a heterocyclic ring. The signal is predicted to be a doublet due to the small four-bond coupling with the H-2 proton.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The predicted ¹³C NMR data are presented in the following table.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 144.5 |

| C-3 | 115.0 |

| C-3a | 129.0 |

| C-4 | 125.5 |

| C-5 | 122.0 |

| C-6 | 130.0 |

| C-7 | 112.0 |

| C-7a | 153.0 |

| 3-CH₃ | 9.5 |

Analysis of Predicted ¹³C NMR Data:

C-2 (δ 144.5): This downfield signal is assigned to the carbon atom at the 2-position, which is part of the furan ring and bonded to the oxygen atom.

C-3 (δ 115.0): This signal corresponds to the carbon at the 3-position, bearing the methyl group.

C-3a (δ 129.0): This signal is assigned to the quaternary carbon at the junction of the benzene and furan rings.

C-4 (δ 125.5): This signal is attributed to the carbon atom at the 4-position, which is substituted with a chlorine atom.

C-5 (δ 122.0): This signal corresponds to the carbon at the 5-position.

C-6 (δ 130.0): This signal is assigned to the carbon at the 6-position, which also bears a chlorine atom. The deshielding effect of the chlorine atom results in a downfield shift.

C-7 (δ 112.0): This upfield aromatic signal corresponds to the carbon at the 7-position.

C-7a (δ 153.0): This highly deshielded quaternary carbon is at the other ring junction, bonded to the oxygen atom.

3-CH₃ (δ 9.5): This upfield signal is characteristic of the methyl group carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between H-5 and H-7, confirming their meta-relationship. A weaker cross-peak might also be observed between the H-2 and the 3-CH₃ protons, confirming their four-bond coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-5 to C-5, H-7 to C-7, and the 3-CH₃ protons to the 3-CH₃ carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key predicted HMBC correlations for this compound would include:

The 3-CH₃ protons showing correlations to C-2, C-3, and C-3a.

H-2 showing correlations to C-3, C-3a, and C-7a.

H-5 showing correlations to C-3a, C-4, C-6, and C-7.

H-7 showing correlations to C-5, C-6, and C-7a.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

The predicted FT-IR data for this compound is summarized below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl C-H stretching |

| 1620-1600 | C=C aromatic ring stretching |

| 1580-1550 | Benzofuran ring stretching |

| 1250-1200 | C-O-C asymmetric stretching |

| 1100-1000 | In-plane aromatic C-H bending |

| 850-800 | C-Cl stretching |

| 800-750 | Out-of-plane aromatic C-H bending |

Analysis of Predicted FT-IR Data:

The FT-IR spectrum is expected to be dominated by bands corresponding to the aromatic and heterocyclic ring systems. The C-H stretching vibrations of the aromatic ring and the methyl group are predicted in their characteristic regions. The C=C stretching vibrations of the benzene and furan rings will give rise to a series of bands in the 1620-1550 cm⁻¹ region. A strong band associated with the asymmetric stretching of the C-O-C ether linkage in the furan ring is a key diagnostic feature. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light and is particularly sensitive to non-polar bonds and symmetric vibrations.

The predicted FT-Raman data for this compound is presented below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching (weak) |

| 2950-2850 | Methyl C-H stretching (strong) |

| 1620-1600 | C=C aromatic ring stretching (strong) |

| 1580-1550 | Benzofuran ring stretching (strong) |

| 850-800 | C-Cl stretching (strong) |

| 750-700 | Ring breathing modes |

Analysis of Predicted FT-Raman Data:

In the FT-Raman spectrum, the symmetric vibrations of the aromatic and heterocyclic rings are expected to be particularly intense. The C=C stretching bands and the ring breathing modes will likely be prominent features. The C-H stretching of the methyl group is also expected to show a strong signal. In contrast to FT-IR, the C-O-C stretching might be weaker, while the C-Cl stretching vibrations are predicted to be strong, providing complementary information for a comprehensive vibrational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₉H₆Cl₂O.

To calculate the theoretical exact mass, we use the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). The presence of two chlorine atoms means the isotopic pattern for the molecular ion will be a key feature, with characteristic peaks for the presence of ³⁵Cl and ³⁷Cl isotopes. The ratio of the M, M+2, and M+4 peaks would be approximately 9:6:1, a hallmark of a dichlorinated compound.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope Combination | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₆³⁵Cl₂O | [M]⁺ | 200.9846 |

| C₉H₆³⁵Cl³⁷ClO | [M+2]⁺ | 202.9817 |

This table presents the theoretical monoisotopic masses for the molecular ion of this compound, illustrating the expected isotopic distribution due to the two chlorine atoms.

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is predictable and can be used to deduce the original structure. While specific experimental data for this compound is unavailable, we can predict a likely fragmentation pathway based on the known fragmentation of benzofuran and its derivatives.

The molecular ion ([M]⁺) would be the peak corresponding to the intact molecule. Common fragmentation pathways for benzofurans involve the loss of substituents and cleavage of the furan ring. For this compound, likely fragmentation steps would include:

Loss of a chlorine atom: This would result in a fragment ion at [M-Cl]⁺.

Loss of a methyl group: A peak corresponding to [M-CH₃]⁺ would be expected.

Loss of carbon monoxide: Cleavage of the furan ring can lead to the expulsion of a CO molecule, giving a fragment at [M-CO]⁺.

Retro-Diels-Alder (RDA) reaction: Though less common for the aromatic furan ring, some cleavage patterns might resemble an RDA-type fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Proposed Fragment | Formula of Fragment | Predicted m/z (using ³⁵Cl) |

|---|---|---|

| [M-H]⁺ | C₉H₅Cl₂O⁺ | 199.9768 |

| [M-CH₃]⁺ | C₈H₃Cl₂O⁺ | 185.9584 |

| [M-Cl]⁺ | C₉H₆ClO⁺ | 165.0158 |

| [M-CO]⁺ | C₈H₆Cl₂⁺ | 172.9897 |

| [M-CH₃-CO]⁺ | C₇H₃Cl₂⁺ | 157.9635 |

This table outlines the predicted major fragments and their corresponding mass-to-charge ratios for the most abundant chlorine isotope. The actual spectrum would show clusters of peaks for fragments containing chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The benzofuran ring system is a chromophore, and its absorption spectrum is characterized by transitions involving the π-electrons of the aromatic system.

The UV-Vis spectrum of benzofuran itself typically shows two main absorption bands, one around 245 nm and another with fine structure between 275 and 285 nm. The addition of substituents to the benzofuran core will influence the positions and intensities of these absorption maxima (λ_max).

For this compound, the following effects are anticipated:

Chlorine atoms: As auxochromes, the chlorine atoms, with their lone pairs of electrons, can interact with the π-system of the benzofuran ring. This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted benzofuran.

Methyl group: The methyl group is a weak auxochrome and is likely to have a smaller, but still potentially bathochromic, effect on the spectrum.

The electronic transitions responsible for the absorption are primarily π → π* transitions within the conjugated system of the benzofuran ring. The presence of the oxygen heteroatom and the chlorine substituents may also introduce the possibility of n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* absorptions.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Compound | Predicted λ_max (nm) | Type of Transition |

|---|---|---|

| Benzofuran (for comparison) | ~245, ~275-285 | π → π* |

This table provides a qualitative prediction of the UV-Vis absorption maxima for this compound in a non-polar solvent, showing an expected shift to longer wavelengths compared to the parent compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

If single crystals of this compound were available, X-ray diffraction analysis would be expected to reveal:

The planarity of the benzofuran ring system.

The precise bond lengths of the C-C, C-O, and C-Cl bonds. The C-Cl bond lengths would be of particular interest to see any influence of the aromatic system.

The bond angles within the fused ring system and of the substituents.

The intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which would influence the crystal packing.

Without experimental data, we can only predict the general structural features based on known structures of similar molecules. The benzofuran core would be largely planar, with the chlorine and methyl substituents lying in or very close to this plane.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 4,6 Dichloro 3 Methylbenzofuran

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 4,6-dichloro-3-methylbenzofuran. These computational methods allow for a detailed examination of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for studying the properties of medium-sized organic molecules like this compound. nih.govnih.gov The core principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This approach has been successfully applied to understand various aspects of molecular structure and reactivity. nih.govosti.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For molecules with flexible parts, a conformational analysis is performed to identify the lowest energy conformer. In a study on a related compound, 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations were used to investigate the structural characteristics in solution, starting from crystallographic data. nih.gov This involved optimizing the geometry to find the minimum energy structures. nih.gov The calculations revealed that different starting conformations converged to degenerate minima, indicating the flexibility of certain substituent groups. nih.gov

Table 1: Calculated Geometrical Parameters of a Related Benzofuran (B130515) Derivative

| Parameter | Value |

|---|---|

| Torsional Angle of Nitro Group (Minimum 1) | 75.2° |

| Torsional Angle of Nitro Group (Minimum 2) | 104.8° |

| Torsional Angle of Nitro Group (Minimum 3) | 255.2° |

| Torsional Angle of Nitro Group (Minimum 4) | 284.8° |

| Rotational Barrier of Nitro Group | 9.15 kcal mol⁻¹ |

Data sourced from a DFT study on 4,6-dichloro-5-nitrobenzofuroxan. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.comethz.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scienceopen.com A smaller gap suggests higher reactivity.

In the context of this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. The HOMO would be associated with nucleophilic character, while the LUMO would indicate electrophilic character. youtube.com

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron donor (nucleophile) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (electrophile) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. scienceopen.comuni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net

For a molecule like this compound, an MEP analysis would highlight the electronegative oxygen atom of the furan (B31954) ring and the chlorine atoms as potential sites for electrophilic interaction (red/yellow regions). researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential (blue regions), indicating sites for potential nucleophilic attack. scienceopen.comresearchgate.net

Beyond MEP maps, a more quantitative analysis of reactivity can be achieved through the calculation of various reactivity descriptors. These descriptors are derived from the changes in electron density and are used to predict the most reactive sites in a molecule.

The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The Hard-Soft Acid-Base (HSAB) principle provides a framework for understanding the interactions between reactants based on their "hardness" or "softness," which relates to their polarizability. These concepts are often used in conjunction with FMO theory to provide a comprehensive picture of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.eduwisc.edu This analysis provides insights into the hybridization of atomic orbitals and the nature of bonding within the molecule. uni-muenchen.debatistalab.com

A key aspect of NBO analysis is the study of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The strength of these interactions, estimated by second-order perturbation theory, reveals the extent of electron delocalization and can explain various molecular properties and intermolecular interactions. wisc.edu For this compound, NBO analysis would detail the hybridization of the carbon and oxygen atoms in the benzofuran ring and quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into antibonding orbitals. faccts.de

Table 3: Common NBO Classifications

| NBO Type | Description |

|---|---|

| BD | 2-center bond |

| CR | 1-center core pair |

| LP | 1-center valence lone pair |

| RY * | 1-center Rydberg orbital |

| BD * | 2-center antibond |

These classifications help in understanding the electronic structure in terms of localized chemical concepts. wisc.edu

Non-Linear Optics (NLO) Property Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. jhuapl.edu The NLO properties of organic molecules are governed by their molecular structure, particularly the presence of π-conjugated systems and electron-donating or accepting groups, which can lead to large hyperpolarizability values. researchgate.net For benzofuran derivatives, computational studies have shown that the introduction of various substituents can significantly modulate their NLO properties. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF), are employed to calculate these properties. researchgate.net For a series of benzodifuran derivatives, DFT calculations using the B3LYP functional have been used to optimize geometries and predict NLO properties. researchgate.net It is anticipated that similar calculations for this compound would reveal a moderate NLO response, influenced by the specific substitution pattern.

Table 1: Predicted NLO Properties of Substituted Benzofurans (Illustrative)

| Compound | Substituents | Calculated First Hyperpolarizability (β) (a.u.) |

| Benzofuran Derivative A | -NH2, -NO2 | High |

| Benzofuran Derivative B | -OH, -CN | Moderate |

| This compound | -Cl, -CH3 | Predicted Moderate |

Note: This table is illustrative and based on general principles of NLO properties in substituted benzofurans. Actual values for this compound would require specific calculations.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Property Prediction

Ab initio and semi-empirical methods are fundamental tools for investigating the electronic structure and properties of molecules like this compound. libretexts.org Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental parameters. libretexts.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive for larger molecules. libretexts.orgnih.gov

For benzofuran and its derivatives, ab initio and DFT studies have been successfully used to calculate vibrational spectra (IR and Raman) and have shown good agreement with experimental data. nih.gov These calculations can provide detailed assignments of vibrational modes. Conformational studies using ab initio methods have also been employed to determine the stability of different isomers of benzofuran derivatives. nih.gov

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be predicted using these methods. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. In the case of this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of the LUMO, potentially affecting its electronic transitions and reactivity.

Theoretical Investigations of Reaction Mechanisms and Pathways

Transition State Characterization and Energy Profile Calculations for Chemical Transformations

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions by characterizing transition states and calculating reaction energy profiles. For the synthesis and transformation of benzofurans, computational methods can map out the entire reaction pathway, identifying intermediates and the energy barriers that govern the reaction rate. wuxiapptec.com

For instance, in the acid-catalyzed cyclization to form benzofuran cores, quantum mechanics (QM) analyses can be used to understand the mechanistic details. wuxiapptec.com The process typically involves protonation, formation of an oxonium ion, and subsequent nucleophilic attack. wuxiapptec.com By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. The transition state is a first-order saddle point on this surface, and its structure provides crucial information about the bond-breaking and bond-forming processes.

Regioselectivity and Stereoselectivity Prediction in Chemical Reactions

Many chemical reactions can yield multiple products, and predicting the regioselectivity and stereoselectivity is a key challenge in organic synthesis. numberanalytics.com Computational methods have become increasingly powerful in predicting the outcomes of such reactions. For the synthesis of substituted benzofurans, controlling the regioselectivity of cyclization and functionalization reactions is crucial. oregonstate.edu

Theoretical models can predict regioselectivity by analyzing the properties of the reactants and intermediates. For example, in electrophilic aromatic substitution reactions, the regioselectivity is often governed by the distribution of electron density in the aromatic ring, which can be calculated using methods like DFT. For nucleophilic reactions, the calculated partial atomic charges (e.g., Mulliken charges) can indicate the most electrophilic sites. nih.gov

In the context of this compound, theoretical calculations could predict the most likely sites for further functionalization. For example, the electron-withdrawing effects of the chlorine atoms would deactivate the benzene (B151609) ring towards electrophilic attack, and the directing effects of the substituents would determine the position of substitution. Similarly, in reactions involving the furan ring, the methyl group at the 3-position would influence the regiochemical outcome.

Theoretical Structure-Property Relationships

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be used to identify and characterize molecules. The correlation of these predicted spectra with experimental data is a cornerstone of modern structural elucidation. youtube.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. researchgate.net For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the benzofuran core, influenced by the deshielding effects of the chlorine atoms and the shielding effect of the methyl group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations using DFT can predict the positions and intensities of the IR absorption bands. nih.gov These calculations can help in the assignment of the experimental spectrum, for example, identifying the characteristic C-Cl stretching vibrations and the vibrational modes of the benzofuran ring system.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-Dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. researchgate.net The predicted spectrum for this compound would be expected to show absorptions corresponding to π-π* transitions within the benzofuran system, with the positions of these absorptions being modulated by the chloro and methyl substituents.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Benzofuran Derivative (Illustrative)

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| H-2 | 7.65 | 7.60 |

| H-5 | 7.30 | 7.25 |

| ¹³C NMR (ppm) | ||

| C-2 | 145.0 | 144.8 |

| C-3 | 107.0 | 106.7 |

| IR (cm⁻¹) | ||

| C=C stretch | 1610 | 1605 |

| C-O-C stretch | 1250 | 1255 |

| UV-Vis λmax (nm) | 280 | 278 |

Note: This table is illustrative and shows the typical correlation between predicted and experimental data for a generic benzofuran derivative. Specific data for this compound would require dedicated experimental and computational studies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and the activity or property of interest. In the context of this compound, while specific QSAR/QSPR studies on this exact compound are not extensively documented in publicly available literature, the principles can be applied by examining studies on related benzofuran derivatives. researchgate.netnih.govnih.gov

The fundamental principle of QSAR/QSPR is that the biological activity or property of a compound is a function of its molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics. By analyzing a series of compounds with known activities or properties, a predictive model can be developed.

For a molecule like this compound, a QSAR/QSPR study would involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. researchgate.net The presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzofuran scaffold would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and molar refractivity. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once a set of descriptors is calculated for a series of benzofuran derivatives, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR/QSPR model. nih.gov The quality of the model is assessed through various validation techniques to ensure its predictive power.

Such models could be used to predict various behaviors of this compound, including its potential biological activities (e.g., as an inhibitor for a specific enzyme) or its physicochemical properties (e.g., solubility, boiling point). researchgate.netnih.gov

Table 1: Commonly Used Molecular Descriptors in QSAR/QSPR Studies of Benzofuran Derivatives

| Descriptor Category | Examples of Descriptors | Relevance to this compound |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges | The chlorine and methyl groups alter the electron distribution, impacting reactivity and interaction potential. |

| Steric | Molecular Weight, Molecular Volume, Surface Area, Molar Refractivity | The size and shape influence how the molecule fits into a biological target's active site. |

| Hydrophobic | LogP | Determines the molecule's ability to cross cell membranes and its distribution in biological systems. |

| Topological | Connectivity Indices, Shape Indices | Provide a numerical representation of the molecular structure and branching. |

Molecular Interaction Studies

Molecular Docking for Investigating Ligand-Target Interactions (as a computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govacs.org This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. For a compound like this compound, molecular docking could be used to investigate its potential to bind to various biological targets, such as enzymes or receptors. nih.govnih.gov

The process of molecular docking involves two main steps:

Sampling of Ligand Conformations: The docking algorithm explores a wide range of possible conformations of the ligand within the binding site of the receptor. This includes translational, rotational, and conformational degrees of freedom of the ligand.

Scoring of Poses: Each generated conformation, or "pose," is evaluated using a scoring function that estimates the binding affinity or energy. The scoring function takes into account various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

In a hypothetical docking study of this compound, the benzofuran ring system would likely participate in hydrophobic and π-stacking interactions with aromatic amino acid residues. The chlorine atoms could engage in halogen bonding, a specific type of non-covalent interaction, with electron-donating atoms in the protein. The methyl group could contribute to hydrophobic interactions within the binding pocket.

Table 2: Potential Molecular Interactions of Benzofuran Derivatives in Protein Binding Sites as Revealed by Molecular Docking

| Type of Interaction | Interacting Moiety on Benzofuran Derivative | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Oxygen atom in the benzofuran ring, or other H-bond donors/acceptors on substituents | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine |

| π-π Stacking | Benzofuran ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Benzofuran ring, methyl group, and other nonpolar substituents | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| Halogen Bonding | Chlorine atoms | Electron-rich atoms like oxygen (in backbone carbonyls or side chains) or sulfur (in methionine) |

Analysis of Intermolecular Forces (e.g., Halogen Bonding, Pi-Stacking, Van der Waals interactions)

The intermolecular forces that a molecule can engage in are critical for understanding its physical properties and its interactions in a biological environment. For this compound, the key intermolecular forces would be halogen bonding, π-stacking, and van der Waals interactions.

Halogen Bonding:

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. wikipedia.orgacs.org This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the carbon-halogen bond. nih.govresearchgate.net The strength of halogen bonds generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. wikipedia.org

In this compound, the two chlorine atoms can act as halogen bond donors. They can interact with electron-donating atoms such as oxygen, nitrogen, or sulfur, which are commonly found in the side chains of amino acids or in the backbone of proteins. acs.orgnih.gov The directionality of halogen bonds makes them significant in determining the specific orientation of molecules in crystal structures and in ligand-receptor binding. wikipedia.org

Pi-Stacking:

Pi-stacking (or π-π stacking) refers to the attractive, non-covalent interactions between aromatic rings. wikipedia.orglibretexts.org These interactions are a combination of van der Waals forces, electrostatic interactions, and charge-transfer contributions. The geometry of the interaction can be face-to-face (sandwich), parallel-displaced, or T-shaped (edge-to-face). wikipedia.org

The benzofuran ring of this compound is an aromatic system capable of engaging in π-stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan. acs.org The substituents on the aromatic ring can influence the strength and nature of these interactions. Electron-withdrawing groups, like the chlorine atoms, can affect the quadrupole moment of the aromatic ring, which in turn modulates the electrostatic component of the π-stacking interaction. acs.org The methyl group, being electron-donating, can also influence the electronic properties of the ring and its stacking propensity. nih.gov

Van der Waals Interactions:

Table 3: Characteristics of Key Intermolecular Forces for this compound